N-Carbobenzyloxy Mannosamine

Vue d'ensemble

Description

N-Carbobenzyloxy Mannosamine, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₉NO₇ and its molecular weight is 313.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des glycosides de mannosamine

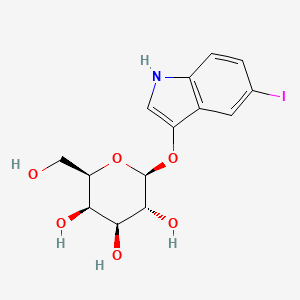

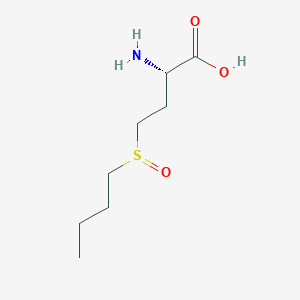

N-Carbobenzyloxy Mannosamine: joue un rôle crucial dans la synthèse des glycosides de mannosamine, qui sont importants pour le développement de divers composés biochimiques. La présence de groupes protecteurs O-picoloyl en position C-3 d'un donneur de mannosamine peut fournir un stéréocontrôle élevé ou complet {svg_1}. Cette méthode est importante pour la synthèse de trisaccharides biologiquement pertinents liés au polysaccharide capsulaire de Streptococcus pneumoniae sérotype 4 {svg_2}.

Recherche en protéomique

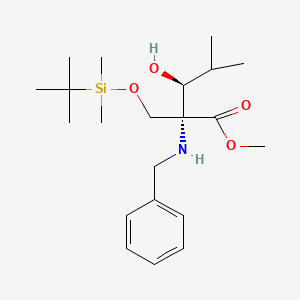

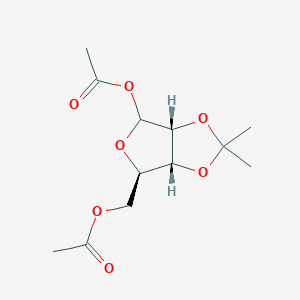

En recherche en protéomique, This compound est utilisé comme précurseur pour les études de protéomique. Il est essentiel pour l'étude de l'expression et de la fonction des protéines, en particulier dans le contexte des états pathologiques et des interventions thérapeutiques {svg_3}.

Glyco-ingénierie métabolique

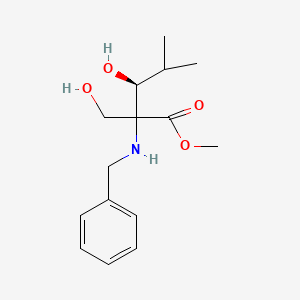

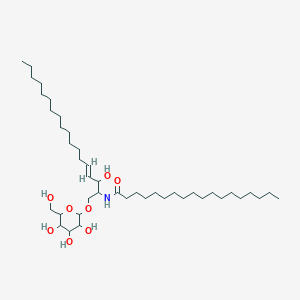

This compound: est utilisé en glyco-ingénierie métabolique (MGE) pour modifier les schémas de glycosylation des cellules. Ce processus implique le traitement des cellules avec des dérivés non naturels de monosaccharides, qui sont ensuite exprimés sur des glycoconjugués nouvellement synthétisés {svg_4}. La MGE a des implications importantes pour la recherche biologique et les applications thérapeutiques potentielles.

Applications pharmaceutiques

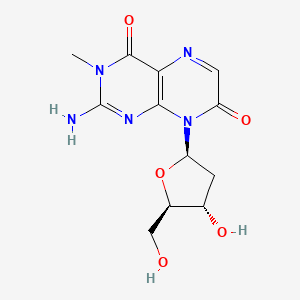

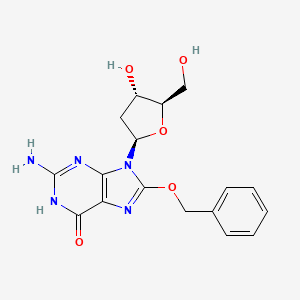

Dans l'industrie pharmaceutique, This compound est étudié pour son potentiel thérapeutique. Par exemple, il a été étudié pour sa sécurité et son efficacité chez les patients atteints de myopathie GNE, une maladie musculaire génétique causée par une déficience de l'enzyme limitante de la vitesse dans la biosynthèse de l'acide N-acétylneuraminique {svg_5}.

Recherche médicale

This compound: est également essentiel dans la recherche médicale, en particulier dans l'étude de la myopathie GNE. Il a montré une sécurité à long terme et une efficacité biochimique, fournissant des preuves préliminaires d'efficacité clinique chez les patients atteints de cette maladie {svg_6}.

Chimie organique

En chimie organique, This compound est utilisé comme groupe protecteur pour les amines pendant la synthèse. Il est éliminé par hydrogénolyse, permettant la protection et la déprotection sélective des groupes fonctionnels, ce qui est une technique fondamentale dans la synthèse de molécules organiques complexes {svg_7}.

Mécanisme D'action

Target of Action

N-Carbobenzyloxy Mannosamine primarily targets the enzymes of the Roseman-Warren biosynthetic pathway . These enzymes are responsible for initiating and regulating the intracellular biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid) . The compound’s interaction with these enzymes plays a crucial role in its mechanism of action.

Mode of Action

This compound interacts with its targets by inhibiting protein glycosylation . The compound’s O-picoloyl group at the C-3 position can provide high or complete stereocontrol . This interaction results in significant changes in N-glycan and O-glycan profiles .

Biochemical Pathways

The compound affects the Neu5Ac biosynthesis pathway . It acts as an uncharged monosaccharide and the first committed precursor in this pathway . The enzymes of the Roseman-Warren biosynthetic pathway tolerate specific modifications of the N-acyl side chain of mannosamine analogues . This leads to changes in the downstream effects of the pathway, impacting the synthesis of sialylated glycans .

Pharmacokinetics

The compound’s molecular weight is 31330 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of this compound’s action is the inhibition of protein glycosylation, leading to changes in N-glycan and O-glycan profiles . This can stimulate endothelial cell (EC) proliferation in vitro . In addition, it can enhance angiogenesis in a mouse skin injury model and promote angiogenesis in a mouse hindlimb ischemia model .

Analyse Biochimique

Biochemical Properties

N-Carbobenzyloxy Mannosamine plays a significant role in biochemical reactions. It is involved in the synthesis of β-glycosides of mannosamine, a process that is influenced by the presence of the O-picoloyl group at the C-3 position of a mannosamine donor . This compound interacts with various enzymes, proteins, and other biomolecules, affecting the stereoselectivity of glycosylation through the H-bond-mediated aglycone delivery (HAD) pathway .

Cellular Effects

The effects of this compound on cells are complex and varied. For instance, it has been reported that mannosamine, which inhibits GPI-anchor glycosylation/formation, can increase cell layer protein and decrease specific activity in cells

Molecular Mechanism

The molecular mechanism of this compound involves its role in the synthesis of β-glycosides of mannosamine . The presence of the O-picoloyl group at the C-3 position of a mannosamine donor can provide high or complete stereocontrol . This suggests that this compound may influence enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the effects of mannosamine had a bell-shaped dose–response curve, with inhibition at higher concentrations

Dosage Effects in Animal Models

It is known that the effects of mannosamine showed significant toxicity on 4T1 cells at 5 mM

Metabolic Pathways

This compound is involved in the Roseman-Warren biosynthetic pathway . This pathway is known for its tolerance of unnatural mannosamines bearing small unnatural N-acyl substituents

Subcellular Localization

It is known that a diffuse, nonvesicular localization enhances the axon protection through increased protein stability

Propriétés

IUPAC Name |

benzyl N-[(4R,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9?,10?,11-,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTOTMQAWIIMKK-JBSNKVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC2[C@H]([C@@H](C(OC2O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675553 | |

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137157-50-7 | |

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-2-[(E)-2-ethoxyethenyl]benzene](/img/structure/B1140047.png)

![sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate](/img/structure/B1140052.png)

![[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140058.png)

![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1140061.png)